molecular formula C15H22N2O B7512771 N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide

N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7512771
M. Wt: 246.35 g/mol
InChI Key: DWNVDHDIYMXPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide, also known as R-306465 or JNJ-42153605, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor involved in various physiological processes, including learning and memory, synaptic plasticity, and pain modulation.

Mechanism of Action

N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to its endogenous ligand, glutamate. This leads to increased signaling through the mGluR5 pathway, which is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of cognitive impairment. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide is its selectivity for the mGluR5 receptor, which reduces the likelihood of off-target effects. Additionally, the compound has been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several future directions for the development and application of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide. One potential direction is the development of more potent and selective mGluR5 modulators, which may have improved efficacy and reduced side effects. Another direction is the investigation of the therapeutic potential of this compound in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Additionally, the use of this compound as a tool compound for the study of mGluR5 signaling and function may lead to a better understanding of the role of this receptor in various physiological processes.

Synthesis Methods

The synthesis of N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide involves the reaction of 2-methyl-6-propan-2-ylphenylboronic acid with pyrrolidine-1-carboxylic acid chloride in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(2)13-8-6-7-12(3)14(13)16-15(18)17-9-4-5-10-17/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVDHDIYMXPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.